![molecular formula C6H11NO B12944355 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-6-oxa-3-azabicyclo[310]hexane is a heterocyclic compound that contains both nitrogen and oxygen atoms within its bicyclic structure
Vorbereitungsmethoden
The synthesis of 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) or cobalt (Co) catalysis . The synthetic route typically starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate . The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to produce the desired compound .
Analyse Chemischer Reaktionen
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) or halides
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate and its role in the development of antiviral medications . Additionally, it has applications in the synthesis of protease inhibitors and other therapeutic agents . In the industrial sector, it is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and 3-azabicyclo[3.1.0]hexane derivatives . These compounds share a similar bicyclic structure but differ in the presence and position of substituents. The unique feature of this compound is the incorporation of an oxygen atom within the bicyclic ring, which can influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Diazabicyclo[3.1.0]hexane and its derivatives .
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-5-3-7-4-6(5,2)8-5/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
UBVVBPKZGZYVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CNCC1(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


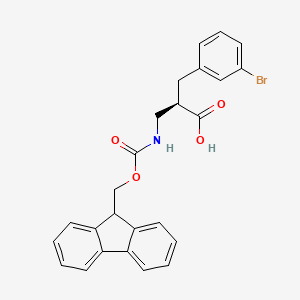

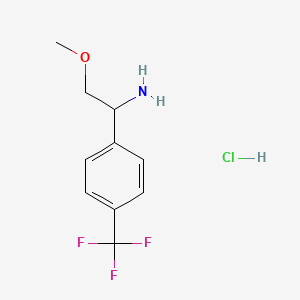

![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
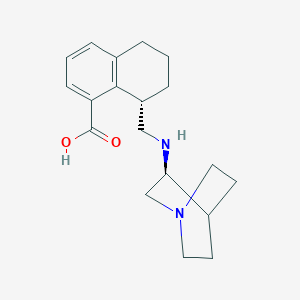
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
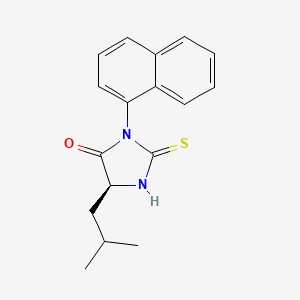
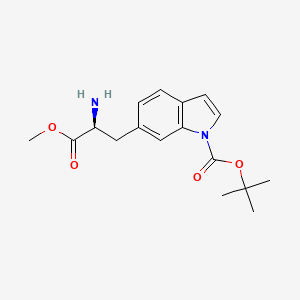
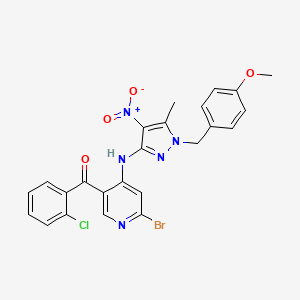
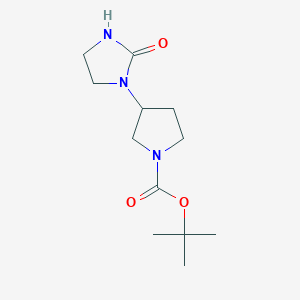
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)


